

# Dehydro nicardipine CAS number and molecular formula

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## Compound of Interest

Compound Name: Dehydro nicardipine

Cat. No.: B1678740

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## An In-Depth Technical Guide to Dehydro nicardipine

For Researchers, Scientists, and Drug Development Professionals

### Abstract

This technical guide provides a comprehensive overview of **Dehydro nicardipine**, a primary metabolite of the calcium channel blocker Nicardipine. This document consolidates essential chemical and physical properties, and outlines its relationship with the parent compound. While detailed pharmacological and pharmacokinetic data on **Dehydro nicardipine** remains limited in publicly available literature, this guide presents the foundational information necessary for researchers and professionals in drug development.

### Chemical Identity and Properties

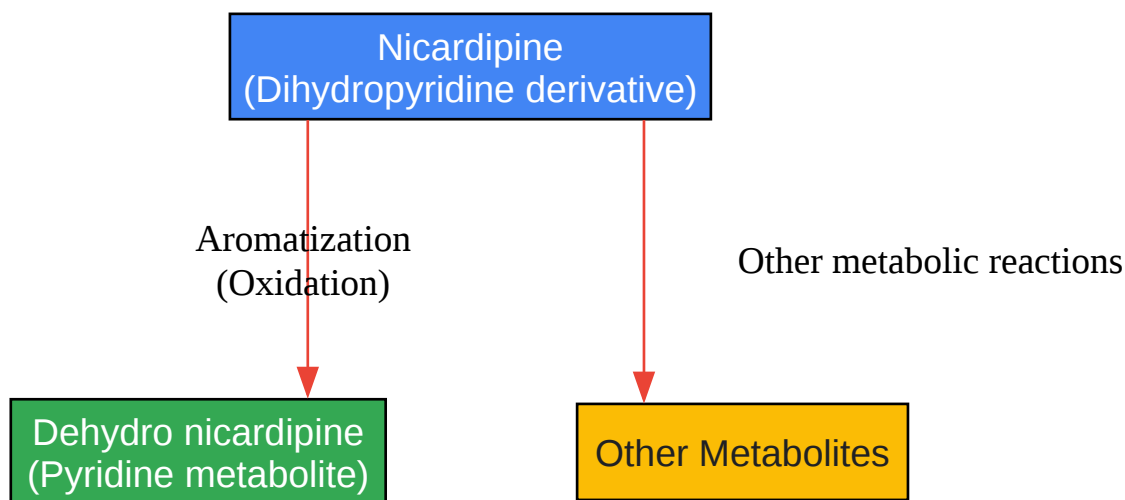
**Dehydro nicardipine** is recognized as a principal pyridine metabolite of Nicardipine. Its core chemical and physical characteristics are summarized below.

Property	Value	Citation(s)
CAS Number	59875-58-0	[1][2]
Molecular Formula	C <sub>26</sub> H <sub>27</sub> N <sub>3</sub> O <sub>6</sub>	[1][2]
Molecular Weight	477.51 g/mol	[1]
Synonyms	2-(N-Benzyl-N-methylamino)ethyl methyl 2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylate	[2]

Table 1: Chemical and Physical Properties of **Dehydro nicardipine**.

## Metabolic Pathway of Nicardipine to Dehydro nicardipine

Nicardipine undergoes extensive metabolism in the liver, primarily through the cytochrome P450 enzyme system, with CYP3A4 being a key enzyme. The formation of **Dehydro nicardipine** involves the aromatization of the dihydropyridine ring of Nicardipine to a pyridine ring.



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*Metabolic conversion of Nicardipine to **Dehydro nicardipine**.*

## Synthesis and Experimental Protocols

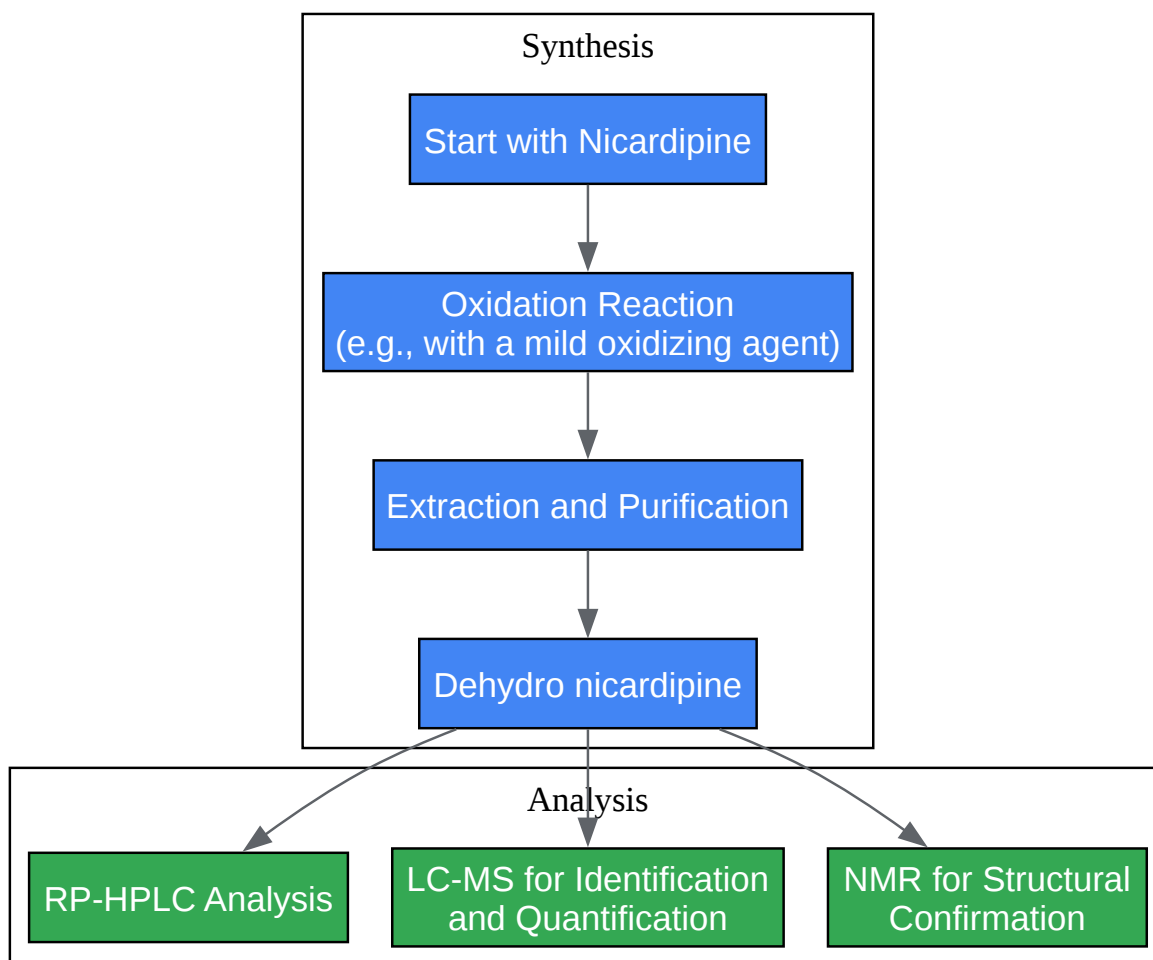
While specific synthesis protocols for **Dehydro nicardipine** are not extensively detailed in readily available literature, its synthesis would logically follow from the oxidation (aromatization) of Nicardipine. The synthesis of Nicardipine itself is well-documented and typically involves a Hantzsch pyridine synthesis.

### General Synthesis Approach for Nicardipine

The synthesis of Nicardipine generally proceeds via the Hantzsch reaction, which involves the condensation of an aldehyde (m-nitrobenzaldehyde), a  $\beta$ -ketoester (ethyl acetoacetate), and a nitrogen donor (ammonia or an ammonium salt)[1]. Variations of this method can be used to introduce the specific side chains of Nicardipine.

### Conceptual Experimental Workflow for Dehydro nicardipine Synthesis and Analysis

A plausible laboratory workflow for the synthesis and analysis of **Dehydro nicardipine**, based on the available information for Nicardipine and general chemical principles, is outlined below.



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*Conceptual workflow for **Dehydro nicardipine** synthesis and analysis.*

## Analytical Methodologies

The quantification and identification of **Dehydro nicardipine** in biological matrices would likely employ similar techniques to those used for Nicardipine, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).

## HPLC and LC-MS Methods for Nicardipine

Several validated HPLC and LC-MS methods have been developed for the determination of Nicardipine in pharmaceutical formulations and biological fluids[2]. These methods typically utilize a C18 column with a mobile phase consisting of a mixture of an organic solvent (e.g.,

acetonitrile or methanol) and an aqueous buffer. Detection is commonly performed using UV or mass spectrometry.

Table 2: Representative Chromatographic Conditions for Nicardipine Analysis

Parameter	Condition	Citation(s)
Column	C18 reverse-phase	[2]
Mobile Phase	Acetonitrile/water or Methanol/water with a buffer (e.g., formic acid)	[2]
Detection	UV (e.g., 235 nm, 254 nm) or Mass Spectrometry (MS)	[2]
Flow Rate	Typically 0.5 - 1.5 mL/min	[2]
Injection Volume	10 - 50 µL	[2]

Note: These conditions for Nicardipine would serve as a starting point for the development and validation of an analytical method for **Dehydro nicardipine**.

## Biological Activity and Pharmacokinetics

Detailed studies on the specific biological activity and pharmacokinetic profile of **Dehydro nicardipine** are not widely reported. As a metabolite, its activity relative to the parent drug, Nicardipine, is a key area for further research. Nicardipine itself is a potent calcium channel blocker with vasodilatory effects[3]. The aromatization of the dihydropyridine ring to a pyridine ring in **Dehydro nicardipine** is expected to significantly alter its pharmacological properties, though the extent of this alteration requires empirical investigation.

## Conclusion

**Dehydro nicardipine** is a known metabolite of Nicardipine, characterized by its pyridine ring structure. While its fundamental chemical properties are established, a significant opportunity exists for further research into its synthesis, analytical quantification, biological activity, and pharmacokinetic profile. The information and conceptual frameworks provided in this guide are

intended to support and stimulate further investigation by researchers and professionals in the field of drug development and pharmacology.

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